molecular formula C12H12FNO B3138909 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 473706-10-4

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B3138909
CAS RN: 473706-10-4
M. Wt: 205.23 g/mol
InChI Key: RRRPHYYTXKQYNH-UHFFFAOYSA-N
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Description

“4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile” is a chemical compound with the molecular formula C12H12FNO . It is a derivative of tetrahydropyran, a six-membered ring with five carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile” consists of a tetrahydropyran ring attached to a fluorophenyl group and a carbonitrile group . The InChI code for this compound is provided in the ChemicalBook , which can be used to generate a 3D structure for further analysis.

Scientific Research Applications

Corrosion Inhibition

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile derivatives have been investigated for their potential as corrosion inhibitors. A study by Dandia, Gupta, Singh, and Quraishi (2013) demonstrated the efficacy of similar pyrazolopyridine derivatives in preventing corrosion of mild steel in acidic environments, suggesting a potential application for related compounds in industrial settings (Dandia et al., 2013).

Crystal Structure Analysis

The crystal structure of compounds similar to 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile has been a subject of research. Kour, Patil, Deshmukh, Gupta, and Kant (2014) analyzed the structure of a related compound, revealing significant insights into the conformation of such molecules, which could be relevant for understanding the behavior of 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile in various environments (Kour et al., 2014).

Synthetic Chemistry

This compound has been used in the synthesis of various derivatives with potential applications in different fields. Ali, Ragab, Abdelghafar, and Farag (2016) explored the synthesis of substituted pyrazoles and pyrimidines using a similar compound, which could be relevant for the development of new materials or pharmaceuticals (Ali et al., 2016).

Medicinal Chemistry

Although there's a request to exclude information related to drug use, dosage, and side effects, it's worth noting that similar compounds have been studied for their potential medicinal properties. Bishnoi, Kumar, Verma, Parveen, Fatma, Shukla, Devi, and Afza (2019) synthesized a compound related to 4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile and evaluated its antimicrobial activity, suggesting possible applications in the development of new antibiotics or antifungal agents (Bishnoi et al., 2019).

Photostability and Antifungal Activity

The photostability and biological activity of similar compounds have been a topic of interest. Da Silva, de Sousa, Ferreira, Barreto, Amarante, da Silva, Vaz, and Varejão (2021) investigated the effects of light exposure on the antifungal activity of 2-amino-4H-pyran-3-carbonitriles, providing insights into the stability and efficacy of these compounds under different environmental conditions (Da Silva et al., 2021).

properties

IUPAC Name

4-(4-fluorophenyl)oxane-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRRPHYYTXKQYNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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